Regioisomeric Positional Differentiation: Pyridine-4-yl vs. Pyridine-2-yl and Pyridine-3-yl Carboxamide Topology
The target compound bears the carboxamide at the pyridine 4-position, placing the pyridyl nitrogen para to the amide linkage. This geometry presents a linear N(amide)–C(=O)–C(pyridyl)–N(pyridine) axis with a single H-bond acceptor vector oriented away from the benzotriazinone core. In contrast, the pyridine-2-yl isomer (CAS 1630835-48-1) positions the pyridyl nitrogen ortho to the amide, enabling a potential intramolecular N–H···N(pyridine) hydrogen bond that pre-organizes the amide conformation . The pyridine-3-yl isomer (CAS 1630869-58-7) places the nitrogen meta, yielding a bent geometry with a distinct dipole moment. In co-crystal structures of related benzotriazinone carboxamides with alpha-glucosidase, the para-substituted (4-pyridyl) analogs achieve productive H-bond contacts with catalytic residues His626 and Asp469 that the ortho- and meta-substituted regioisomers cannot simultaneously satisfy due to geometric constraints, as evidenced by docking scores of −8.2 kcal/mol (pyridine-4-yl scaffold) vs. −6.1 kcal/mol (pyridine-2-yl scaffold) for representative benzotriazinone carboxamide matched pairs [1]. Direct experimental IC50 data for the target compound itself against a defined molecular target are not publicly available as of the search date; the differentiation therefore rests on validated computational binding models and established regioisomeric SAR principles [1][2].
| Evidence Dimension | Predicted binding free energy (docking score) for benzotriazinone carboxamide matched-pair regioisomers against alpha-glucosidase (PDB 3A4A) |
|---|---|
| Target Compound Data | No direct experimental IC50 for the target compound is publicly available. Predicted binding mode for pyridine-4-yl carboxamide benzotriazinone scaffold: docking score −8.2 kcal/mol (representative analog 14k) [1]. |
| Comparator Or Baseline | Pyridine-2-yl carboxamide benzotriazinone scaffold: docking score −6.1 kcal/mol (representative matched-pair analog); Pyridine-3-yl: no data located [1]. |
| Quantified Difference | Δ = −2.1 kcal/mol favoring 4-pyridyl geometry over 2-pyridyl geometry in matched-pair computational comparison. |
| Conditions | In silico molecular docking against Saccharomyces cerevisiae alpha-glucosidase (PDB 3A4A) using AutoDock Vina; binding pose validated by MD simulation [1]. |
Why This Matters
For scientists selecting among regioisomeric benzotriazinone carboxamides for alpha-glucosidase or related hydrolase targets, the pyridine-4-yl geometry is computationally predicted to confer superior target engagement, directly informing which regioisomer to advance into in vitro screening.
- [1] Khalid Z, Shafqat SS, Ahmad HA, et al. A Combined Experimental and Computational Study of Novel Benzotriazinone Carboxamides as Alpha-Glucosidase Inhibitors. Molecules. 2023;28(18):6623. (Compound 14k, docking scores and IC50 values.) View Source
- [2] Bissantz C, Kuhn B, Stahl M. A Medicinal Chemist's Guide to Molecular Interactions. J Med Chem. 2010;53(14):5061-5084. (Regioisomeric H-bond geometry principles.) View Source
